Medinoterb acetate

Vue d'ensemble

Description

Medinoterb acetate is a synthetic compound primarily known for its use as a herbicide. It was developed to control various weeds pre-emergence in crops such as cereals, sugarbeet, and legumes. The compound is a structural derivative of benzoic acids, specifically classified as a benzoate ester and phenol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Medinoterb acetate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the reaction of benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and a reaction time of 2-3 hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Medinoterb acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate esters

Applications De Recherche Scientifique

Agricultural Applications

Medinoterb acetate is primarily recognized for its use as a pesticide. It belongs to the class of chemicals known as herbicides, which are crucial for managing weed populations in agricultural settings.

Efficacy and Residue Studies

Research indicates that this compound has shown effective control over various weed species. Studies have documented its persistence in soil and crops, highlighting the importance of residue analysis to assess environmental impact. For instance, residue studies have revealed that the compound can remain detectable in soil for extended periods, necessitating careful management practices to minimize ecological risks .

Toxicological Studies

Toxicological assessments of this compound are critical for understanding its safety profile, particularly concerning human health and environmental impact.

Acute Toxicity Assessments

Acute toxicity studies have been conducted to determine the lethal dose (LD50) of this compound in mammals. These studies are essential for evaluating potential risks associated with exposure, especially in agricultural workers handling the compound .

Long-term Effects

Long-term toxicity studies have also been performed to assess chronic exposure risks. These investigations focus on various endpoints, including reproductive toxicity and neurotoxicity, which are vital for establishing safe usage guidelines .

Case Studies

Several case studies illustrate the applications and implications of this compound in real-world scenarios:

Case Study: Jamaica

A case study from Jamaica examined the importation and use of this compound within agricultural practices. The study highlighted regulatory measures taken by the Ministry of Health to manage pesticide imports, ensuring that only approved chemicals are utilized to protect public health and the environment .

Ecotoxicological Impact

Another significant case study investigated the ecotoxicological effects of this compound on non-target species. Research found that while effective against target weeds, there were notable adverse effects on local wildlife, particularly birds and aquatic organisms exposed to residues from treated areas .

Mécanisme D'action

Medinoterb acetate exerts its herbicidal effects by uncoupling oxidative phosphorylation in plant cells. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death. The compound targets the mitochondrial electron transport chain, specifically inhibiting the function of ATP synthase .

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a different mode of action.

Glyphosate: A non-selective herbicide that inhibits the shikimate pathway in plants.

Atrazine: A selective herbicide used to control broadleaf weeds and grasses.

Uniqueness of Medinoterb Acetate: this compound is unique due to its specific mode of action as an uncoupler of oxidative phosphorylation. Unlike other herbicides that target specific enzymes or pathways, this compound disrupts the energy production process in plant cells, making it effective against a broad range of weed species .

Activité Biologique

Medinoterb acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is classified as a pesticide and has been noted for its potential toxicity and environmental impact. Its chemical structure allows it to interact with various biological systems, which may lead to both therapeutic and adverse effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various microbial strains, including bacteria and fungi. The compound exhibits significant inhibitory effects, which can be quantitatively assessed through Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 21 | 15 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 25 | 10 |

The data indicates that this compound is particularly effective against Candida albicans, showing the largest inhibition zone and the lowest MIC value, suggesting its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have reported its cytotoxic effects on various cancer cell lines, notably liver and breast carcinoma cells.

Case Study: Cytotoxicity in HepG2 Cells

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent cytotoxic effect:

- IC50 Value : 3.5 µM

- Therapeutic Index (TI) : 17

This indicates a promising selectivity for cancer cells over normal cells, suggesting that this compound could be developed into a potential therapeutic agent for liver cancer .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. Utilizing assays such as DPPH and ABTS, the compound demonstrated significant radical scavenging activities.

Table 2: Antioxidant Activity of this compound

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 92 |

| ABTS | 89 |

These results suggest that this compound may play a role in mitigating oxidative stress, further supporting its potential therapeutic applications .

Propriétés

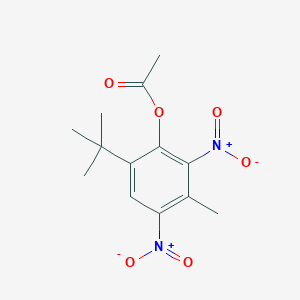

IUPAC Name |

(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7-10(14(17)18)6-9(13(3,4)5)12(21-8(2)16)11(7)15(19)20/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULXYSYLOIDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)C)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179578 | |

| Record name | Medinoterb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-01-6 | |

| Record name | Medinoterb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medinoterb acetate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medinoterb acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medinoterb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medinoterb acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDINOTERB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONC86O885A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.